Rabeprazole-d3 Sulfide

Description

Pharmaceutical Significance of Rabeprazole (B1678785) and its Key Metabolites

Rabeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+, K+-ATPase in gastric parietal cells. drugbank.comnih.gov This mechanism of action makes it a cornerstone in the treatment of various acid-related gastrointestinal disorders, including peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. drugbank.comwikipedia.org It is also used in combination with antibiotics to eradicate Helicobacter pylori, a bacterium linked to several stomach conditions. wikipedia.orgnih.gov

The metabolism of rabeprazole is extensive and occurs primarily in the liver. wikipedia.orgnih.gov Unlike some other PPIs, rabeprazole's metabolism is less dependent on the CYP2C19 enzyme, which is known for its genetic polymorphisms that can lead to variable drug responses among individuals. wikipedia.orgresearchgate.netnih.gov A significant portion of rabeprazole metabolism proceeds through a non-enzymatic reduction to its thioether metabolite, rabeprazole sulfide (B99878). wikipedia.orgresearchgate.netpharmgkb.org Other key metabolites include rabeprazole sulfone and desmethyl rabeprazole. wikipedia.orgnih.gov The unique metabolic profile of rabeprazole, particularly its reliance on a non-enzymatic pathway, contributes to more predictable pharmacokinetics across different patient populations. researchgate.net

Role of Rabeprazole Sulfide as a Crucial Metabolic Intermediate and Precursor in Drug Synthesis

Rabeprazole sulfide, also known as rabeprazole thioether, holds a dual significance in the context of its parent drug. medchemexpress.commdpi.comresearchgate.net Firstly, it is a major and active metabolite of rabeprazole formed in the body. medchemexpress.comnih.gov Following administration, rabeprazole is spontaneously reduced to rabeprazole sulfide. nih.gov This thioether derivative can then undergo further metabolic transformations. mdpi.com

Strategic Importance of Deuterium (B1214612) Labeling in Investigating Chemical Compound Disposition and Metabolism, with a Focus on Rabeprazole-d3 Sulfide

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, has become an invaluable tool in pharmaceutical research. wikipedia.org This technique is employed to investigate the pharmacokinetics and metabolism of drugs. wikipedia.orgnih.govnih.gov The increased mass of deuterium can lead to a stronger chemical bond with carbon, which can, in turn, slow down the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect. wikipedia.orgosti.gov

By strategically placing deuterium atoms on a drug molecule, researchers can:

Trace the metabolic fate of the compound. nih.gov

Alter metabolic pathways to potentially reduce the formation of toxic metabolites. nih.govresearchgate.net

Improve the pharmacokinetic profile of a drug, for instance, by increasing its half-life. nih.govnih.gov

This compound is a deuterated analogue of rabeprazole sulfide. usbio.netchemicalbook.comnih.gov As a labeled version of a key metabolite, this compound serves as a critical research tool. medchemexpress.eumedchemexpress.com It is used in studies to meticulously track the disposition and metabolic pathways of rabeprazole and its sulfide metabolite. This allows for a more detailed understanding of how the drug is processed in the body, aiding in the development of safer and more effective therapeutic agents. acs.org

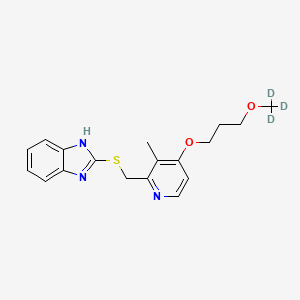

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAHDOWMOSVAP-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rabeprazole Sulfide and Deuterium Incorporation

Established Synthetic Routes to Rabeprazole (B1678785) Sulfide (B99878) (Thioether)

Rabeprazole Sulfide, chemically known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole, is a key intermediate in the synthesis of Rabeprazole. asianjpr.comrsc.org Its synthesis is a well-documented process involving the coupling of a substituted pyridine (B92270) moiety with a benzimidazole (B57391) thiol.

The most common and established method for synthesizing Rabeprazole Sulfide involves the condensation of two primary precursors: 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine and 2-mercaptobenzimidazole. googleapis.comgoogleapis.comchemrxiv.org The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or a mixture of water and a water-miscible solvent, in the presence of a base like sodium hydroxide (B78521) to facilitate the nucleophilic substitution. googleapis.comgoogleapis.com

A general synthetic scheme proceeds as follows:

The synthesis of the pyridine precursor, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, often starts from 4-chloro-2,3-dimethylpyridine (B1603871) N-oxide. rsc.orgresearchgate.net This starting material is reacted with 3-methoxypropan-1-ol in the presence of a strong base to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine (B13667592) 1-oxide. researchgate.net

The resulting N-oxide is then rearranged and chlorinated, for instance using thionyl chloride, to furnish the reactive 2-chloromethyl intermediate. rsc.orgresearchgate.net

In the final step, this chlorinated pyridine derivative is condensed with 2-mercaptobenzimidazole. The base deprotonates the thiol group of the benzimidazole, creating a potent nucleophile that displaces the chloride on the pyridine precursor, forming the thioether linkage and yielding Rabeprazole Sulfide. googleapis.comrsc.org

An alternative approach that avoids the chlorination step utilizes a Mitsunobu reaction. This method allows for the direct, one-step synthesis of Rabeprazole Sulfide from the corresponding hydroxyl precursor, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol, and 2-mercaptobenzimidazole, reportedly achieving high yields of 70-80%. osti.gov

| Reaction Stage | Precursors | Reagents & Conditions | Product |

| Alkoxy Substitution | 4-chloro-2,3-dimethylpyridine N-oxide, 3-methoxypropan-1-ol | Sodium hydride (NaH) or Potassium hydroxide (KOH) in DMSO rsc.orgresearchgate.net | 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide |

| Chlorination | 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide | Thionyl chloride (SOCl₂) or Acetic anhydride (B1165640) followed by hydrolysis and chlorination rsc.orgresearchgate.net | 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine |

| Condensation (Thioether Formation) | 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-mercaptobenzimidazole | Sodium hydroxide (NaOH) in Ethanol, 15-50°C googleapis.comgoogleapis.com | Rabeprazole Sulfide |

| Alternative (Mitsunobu) | [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol, 2-mercaptobenzimidazole | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) osti.gov | Rabeprazole Sulfide |

Process optimization for the synthesis of the thioether itself includes the development of shorter synthetic routes and "in situ" condensation methods, which are particularly advantageous for large-scale commercial production by reducing timelines and costs. rsc.org For instance, optimizing the condensation reaction temperature to between 15°C and 30°C has been noted as a way to improve the process. googleapis.com The one-pot Mitsunobu reaction also represents a process optimization by shortening the number of synthetic steps. osti.gov

Chemical Synthesis from Precursors

Process Optimization for High-Yield Production of Isotopically Labeled Rabeprazole Sulfide for Research Applications

The production of isotopically labeled compounds for research is often limited by the high cost of the deuterated starting materials. Consequently, process optimization is crucial to ensure a high-yield synthesis that efficiently incorporates the expensive isotope into the final product.

For Rabeprazole-d3 Sulfide, an optimized process would integrate the efficient synthetic routes described in section 2.1.2 with the deuterated precursor method from 2.2.1. Key optimization strategies would include:

Maximizing Precursor Conversion: Employing a high-yield reaction for the initial coupling of 3-(trideuteriomethoxy)propan-1-ol to minimize waste of the labeled material.

Adopting Continuous Flow Technology: For larger-scale research needs, adapting the synthesis to a continuous flow process could offer superior control, reduce reaction times, and potentially increase yields and purity, ensuring the most efficient use of the labeled precursor. researchgate.net

By combining a robust precursor incorporation strategy with modern process optimization techniques, this compound can be produced in high yield and purity, making it more accessible for metabolic and pharmacokinetic research studies.

Advanced Analytical Techniques for Characterization and Quantification of Rabeprazole D3 Sulfide

Chromatographic Separations for Isotopic Purity Assessment and Enantiomeric Resolution

Chromatographic techniques are fundamental in separating Rabeprazole-d3 Sulfide (B99878) from its non-labeled counterpart and other related substances, as well as resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Rabeprazole-d3 Sulfide

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of rabeprazole (B1678785) and its metabolites. sphinxsai.comnih.gov The development of a robust and validated HPLC method is crucial for the accurate quantification of this compound.

Method development often involves optimizing several parameters to achieve adequate separation and sensitivity. A typical reversed-phase HPLC method might employ a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a mixture of phosphate (B84403) buffer (pH 5.5) and methanol (B129727) (30:70 v/v) has been used for rabeprazole analysis. sphinxsai.com Another method utilized a mobile phase of buffer and acetonitrile (B52724) (60:40 v/v) with detection at 280 nm. nih.govresearchgate.net The flow rate is typically maintained around 1.0 mL/min. nih.govresearchgate.net

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. For rabeprazole, linearity has been observed in ranges such as 20 to 60 μg/mL and 0.05 to 12.0 μg/mL. sphinxsai.comnih.gov

Precision: This assesses the closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD), with values typically less than 2% being acceptable. nih.govresearchgate.net

Accuracy: This determines the closeness of the test results to the true value. Accuracy for rabeprazole analysis has been reported in the range of 99.9% to 101.9%. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For rabeprazole, LOD and LOQ values have been reported as 2.96 μg/mL and 10.1 μg/mL, respectively. sphinxsai.com

Interactive Data Table: HPLC Method Parameters for Rabeprazole Analysis

| Parameter | Value | Reference |

| Column | Symmetry C18 (4.6 x 150mm, 5 μm) | sphinxsai.com |

| Mobile Phase | Phosphate buffer (pH 5.5):Methanol (30:70) | sphinxsai.com |

| Flow Rate | 0.9 ml/min | sphinxsai.com |

| Detection | PDA at 284 nm | sphinxsai.com |

| Retention Time | 2.657 min | sphinxsai.com |

| Linearity Range | 20-60 μg/ml | sphinxsai.com |

| LOD | 2.96 μg/ml | sphinxsai.com |

| LOQ | 10.1 μg/ml | sphinxsai.com |

Chiral Chromatographic Analysis for Stereoisomeric Profiling of Rabeprazole Sulfide

Rabeprazole possesses a chiral center at the sulfur atom, existing as a racemic mixture of R-(+) and S-(-) enantiomers. researchgate.netinnovareacademics.in These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification essential. researchgate.net Chiral chromatography is the primary technique for this stereoisomeric profiling.

Various chiral stationary phases (CSPs) have been successfully employed for the enantioselective separation of rabeprazole and its related compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For example, a Chiralpak IC column with a mobile phase of hexane:ethanol (B145695):ethylenediamine (30:70:0.05 v/v) provided baseline separation of rabeprazole enantiomers. researchgate.net Another study utilized a Chiral CD-Ph column with a mobile phase of 0.5 M NaClO4-acetonitrile (6:4, v/v) for the simultaneous determination of rabeprazole enantiomers and their metabolites. nih.gov

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the chiral separation of proton pump inhibitors, offering high resolution and fast analysis times. researchgate.net A Chiralpak AD column has been shown to effectively resolve the enantiomers of several benzimidazole (B57391) sulfoxides, including rabeprazole. researchgate.net

Interactive Data Table: Chiral HPLC Method for Rabeprazole Enantiomers

| Parameter | Value | Reference |

| Column | Chiralpak IC (4.6 mm × 150 mm, 5 μm) | nih.gov |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% acetic acid-acetonitrile (35:65, v/v) | nih.gov |

| Flow Rate | Not Specified | nih.gov |

| Detection | MS/MS (API 4000) | nih.gov |

| MRM Transitions | m/z 360.1 → 242.2 | nih.gov |

| Linearity Range | 0.500 to 400 ng·mL-1 | nih.gov |

| Intra-run Precision | < 5.4% | nih.gov |

| Inter-run Precision | < 9.9% | nih.gov |

Mass Spectrometry for Definitive Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and precise quantification of this compound, particularly due to its ability to differentiate between isotopically labeled and unlabeled compounds.

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Isotope-Labeled Metabolite Profiling

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like rabeprazole and its metabolites. researchgate.netrsc.org When coupled with tandem mass spectrometry (MS/MS), it provides a high degree of specificity and sensitivity for identifying and quantifying compounds in complex matrices. rsc.org

In the context of this compound, ESI-MS is used to confirm the presence of the deuterated product. researchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C18H18D3N3O2S), which is 346.46 g/mol . medchemexpress.com

MS/MS is further employed for structural confirmation and quantitative analysis through selected reaction monitoring (SRM). thieme-connect.com In SRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from other components in the sample. For rabeprazole, the transition of m/z 360.1 → 242.2 has been used for quantification. nih.gov For the deuterated analog, a corresponding shift in the precursor ion mass would be expected.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification in Biological and Synthetic Matrices

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high precision and accuracy. nih.gov This technique involves adding a known amount of an isotopically labeled internal standard (in this case, this compound) to the sample before processing. nih.gov

The key advantage of IDMS is that the labeled internal standard behaves almost identically to the unlabeled analyte during sample preparation, extraction, and ionization. nih.gov Any loss of analyte during these steps is compensated for by a proportional loss of the internal standard. The concentration of the analyte is then determined by measuring the ratio of the mass spectrometric signals of the analyte and the internal standard. smolecule.com This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification and Structural Confirmation of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules and for verifying the position and extent of isotopic labeling. researchgate.netresearchgate.net

Furthermore, NMR can be used to determine the isotopic enrichment, which is the percentage of molecules that have been successfully labeled with deuterium (B1214612). rsc.org This is crucial for ensuring the quality of the internal standard used in IDMS studies. The integration of the remaining proton signals at the labeled sites relative to other signals in the molecule can provide a quantitative measure of isotopic purity. rsc.org In some cases, specialized NMR techniques or the use of chiral solvating agents can also be employed to study the stereochemistry of the molecule. researchgate.net

Investigative Studies on the Metabolic Fate and Biotransformation of Rabeprazole Sulfide Leveraging Deuterated Probes

Enzymatic Biotransformation Pathways in Mammalian Systems (In Vitro Studies)

In mammalian systems, rabeprazole (B1678785) sulfide (B99878) undergoes extensive enzymatic biotransformation, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes. nih.govfrontiersin.org These reactions are critical in determining the subsequent metabolic fate of the compound.

Role of Cytochrome P450 (CYP) Enzymes in Rabeprazole Sulfide Oxidation

The oxidation of rabeprazole sulfide back to its parent compound, rabeprazole, is a significant metabolic step catalyzed by CYP enzymes. nih.govnih.gov This reversible reaction underscores the intricate interplay between enzymatic and non-enzymatic pathways in rabeprazole metabolism. pharmgkb.org

Table 1: Key CYP Isoforms in Rabeprazole Sulfide Metabolism

| CYP Isoform | Role in Rabeprazole Sulfide Metabolism | Reference |

|---|---|---|

| CYP3A4 | Major enzyme in the re-oxidation of rabeprazole sulfide to rabeprazole. | nih.gov |

| CYP2C19 | Involved in the formation of desmethylrabeprazole-thioether from rabeprazole sulfide. | nih.govpharmgkb.org |

| CYP2D6 | Contributes to the formation of desmethylrabeprazole-thioether from rabeprazole sulfide. | nih.govnih.gov |

The metabolic conversion of the achiral rabeprazole sulfide back to the chiral rabeprazole is a stereoselective process. nih.govresearchgate.net Studies have shown that the formation of (R)-rabeprazole is significantly favored over the (S)-enantiomer. nih.govresearchgate.net This stereoselectivity is primarily attributed to the enzymatic action of CYP3A4. The intrinsic clearance for the formation of (R)-rabeprazole by CYP3A4 is notably higher than that for (S)-rabeprazole. nih.govresearchgate.net This preferential formation of the R-enantiomer is a key factor influencing the enantiomeric disposition of rabeprazole in the body. nih.govnih.gov

Identification of Specific CYP Isoforms Catalyzing Sulfide Oxidation (e.g., CYP3A4, CYP2C19, CYP2D6)

Formation of Downstream Metabolites of Rabeprazole Sulfide (e.g., O-demethylation, sulfone formation)

Beyond the reversible oxidation to rabeprazole, rabeprazole sulfide serves as a substrate for the formation of other downstream metabolites. A major pathway is O-demethylation, leading to the formation of desmethyl rabeprazole sulfide. nih.gov This reaction is primarily catalyzed by CYP2C19 and CYP2D6. nih.govnih.gov Another metabolic route involves sulfone formation, leading to rabeprazole sulfone, although this appears to be a less significant pathway compared to thioether formation.

Microbial Biotransformation of Rabeprazole Sulfide

Microorganisms, particularly fungi, have demonstrated the ability to biotransform rabeprazole sulfide, offering an in vitro model that can mimic mammalian drug metabolism. mdpi.com Strains of the fungus Cunninghamella, such as Cunninghamella blakesleeana and Cunninghamella echinulata, have been shown to effectively convert rabeprazole sulfide into its metabolites. mdpi.comsemanticscholar.org One of the primary metabolites identified from the microbial biotransformation of rabeprazole sulfide is O-demethylation rabeprazole sulfide. mdpi.com Studies have explored the optimization of this biotransformation process, indicating the potential for using microbial systems to produce specific metabolites of rabeprazole sulfide. mdpi.comresearchgate.netdntb.gov.uamdpi.com Bacterial P450 enzymes have also been investigated for their capacity to produce O-desmethylated rabeprazole sulfide. nih.gov

Fungal-Mediated Metabolic Pathways (e.g., Cunninghamella blakesleeana 3.970)

The biotransformation of xenobiotics by microorganisms is a valuable tool for modeling mammalian drug metabolism, as some fungal species possess enzymatic systems analogous to those in humans. mdpi.com Fungi belonging to the genus Cunninghamella, in particular, are known to have cytochrome P-450 mono-oxygenase systems similar to those found in mammals, making them effective models for such studies. mdpi.com

In research aimed at exploring potential metabolites of rabeprazole sulfide, a key intermediate and metabolite of the proton pump inhibitor rabeprazole, several filamentous fungi were screened for their metabolic capabilities. mdpi.com Among the seven strains tested, Cunninghamella blakesleeana 3.970 demonstrated the most significant ability to transform rabeprazole sulfide. mdpi.com Other fungi, including Cunninghamella elegans 3.910, also showed metabolic activity, while some strains like Gibberella fujiluroi 40,272 indicated no positive transformation results. mdpi.com

The biotransformation process involves using the fungus as a whole-cell biocatalyst. mdpi.commdpi.com Studies have optimized various parameters to enhance the efficiency of this process, including the composition of the culture medium. mdpi.comresearchgate.net By evaluating different media formulations, researchers identified the most suitable conditions for the subsequent biotransformation reactions, ensuring optimal fungal growth and metabolic activity. mdpi.comresearchgate.net The primary transformation observed with Cunninghamella blakesleeana 3.970 was the conversion of rabeprazole sulfide into a novel O-demethylated metabolite. mdpi.com

Table 1: Screening of Fungal Strains for Biotransformation of Rabeprazole Sulfide This table summarizes the transformative capabilities of various filamentous fungi on rabeprazole sulfide, as observed in investigative studies. Data sourced from a 2022 study published in Catalysts. mdpi.com

| Fungal Strain | Transformation Result | Primary Metabolite Spectrum |

| Cunninghamella blakesleeana 3.970 | Positive (Best Result) | Significant |

| Cunninghamella elegans 3.910 | Positive | Significant |

| Cunninghamella echimnulata 3.967 | Positive | Not specified as major |

| Absidia coerulea 41,050 | Positive | Not specified as major |

| Gibberella fujiluroi 40,272 | No positive result | N/A |

| Gibberella sp. 2498 | No positive result | N/A |

| Caldariomyces fumago 16,373 | No positive result | N/A |

Characterization of Novel Microbial Metabolites from Rabeprazole Sulfide Biotransformation (e.g., O-demethylation rabeprazole sulfide)

The microbial transformation of rabeprazole sulfide by Cunninghamella blakesleeana 3.970 yielded a novel compound identified as O-demethyl rabeprazole sulfide. mdpi.com This discovery marked the first reported instance of an O-demethylation reaction for rabeprazole sulfide. mdpi.com The conversion rate to this new metabolite was notably high, reaching 72.4%. mdpi.com

The structural elucidation of this metabolite was accomplished using comprehensive spectroscopic analysis. mdpi.com High-performance liquid chromatography (HPLC) was used to isolate the compound, while its chemical structure was confirmed through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov The loss of a methyl group was confirmed by MS and NOESY data. mdpi.com This O-demethylated product is significant as it is also a major human metabolite of rabeprazole sulfide, typically formed in the liver by the enzymes CYP2C19 and CYP2D6. nih.govpharmgkb.org

Table 2: 1H and 13C NMR Spectroscopic Data for O-demethylation rabeprazole sulfide This table presents the nuclear magnetic resonance data used for the structural confirmation of the O-demethylated metabolite. Data sourced from a 2022 study published in Catalysts. mdpi.com

| NMR Type | Chemical Shift (δ) | Description |

| 1H-NMR (600 MHz, DMSO-d6) | 8.23 (1H, d, J = 5.6 Hz) | Aromatic Proton |

| 7.45 (2H, dd, J1 = 5.8, J2 = 3.2 Hz) | Aromatic Protons | |

| 7.11 (2H, dd, J1 = 5.9, J2 = 3.1 Hz) | Aromatic Protons | |

| 6.95 (1H, d, J = 5.6 Hz) | Aromatic Proton | |

| 4.69 (2H, s) | Methylene Protons (-CH2-) | |

| 4.12 (2H, t, J = 6.2 Hz) | Methylene Protons (-CH2-) | |

| 3.58 (2H, t, J = 6.2 Hz) | Methylene Protons (-CH2-) | |

| 2.21 (3H, s) | Methyl Protons (-CH3) | |

| 1.87–1.91 (2H, m) | Methylene Protons (-CH2-) | |

| 13C-NMR (150 MHz, DMSO-d6) | 163.27, 155.16, 150.90, 148.24 | Aromatic/Heterocyclic Carbons |

| 121.73, 120.20, 106.78 | Aromatic/Heterocyclic Carbons | |

| 65.50, 57.56 | Aliphatic Carbons (-CH2-) | |

| 36.74, 32.31 | Aliphatic Carbons (-CH2-) | |

| 10.88 | Methyl Carbon (-CH3) |

Insights into Metabolic Flux and Turnover Kinetics using Rabeprazole-d3 Sulfide as a Tracer

Isotopically labeled compounds, such as this compound, are crucial tools in metabolic research. medchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) (d) allows for the use of the molecule as a tracer for quantification during drug development. medchemexpress.com Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, but its primary utility in these studies is to allow researchers to accurately track and measure the compound and its metabolites through complex biological systems using mass spectrometry. medchemexpress.com

Using this compound as a tracer enables precise investigation into metabolic flux—the rate of turnover of metabolites through a metabolic pathway. By introducing the labeled compound, scientists can follow its conversion to various downstream products, such as O-demethylation rabeprazole sulfide, and determine the kinetics of these enzymatic reactions.

While specific flux analysis studies leveraging this compound are not detailed in the provided context, kinetic data for the metabolism of its non-labeled counterpart have been established. For instance, studies using bacterial CYP102A1 mutants to produce O-demethyl rabeprazole sulfide have reported catalytic turnover rates (kcat). nih.gov One mutant (R47L/F87V/L188Q/A335V/Q359R) exhibited a kcat value of 93 min⁻¹ for the O-desmethylation of rabeprazole sulfide. nih.gov In another context, the metabolism of the parent drug, rabeprazole, in human liver microsomes was shown to follow Michaelis-Menten kinetics, with a maximal velocity (Vmax) of 5.07 µg/mL/h and a Michaelis-Menten constant (Km) of 10.39 µg/mL. nih.gov

A study utilizing this compound as an internal standard would allow for the precise quantification of such kinetic parameters, providing clear insights into the efficiency and capacity of metabolic pathways, whether in microbial models or human-derived enzyme systems.

Table 3: Catalytic Turnover Rates (kcat) for O-desmethylation of Rabeprazole Sulfide by Bacterial CYP102A1 Mutants This table shows the turnover rates for the production of desmethyl rabeprazole sulfide from rabeprazole sulfide by different engineered enzymes. Data sourced from a 2023 study in Enzyme and Microbial Technology. nih.gov

| CYP102A1 Mutant | kcat (min⁻¹) |

| R47L/F87V/L188Q | 39 |

| R47L/F87V/L188Q/A335V/Q359R | 93 |

| R47L/F87V/L188Q/I254V/D351E | 88 |

Applications of Rabeprazole D3 Sulfide in Preclinical and Fundamental Mechanistic Research

Employment as an Internal Standard in Quantitative Bioanalytical Assays

Rabeprazole-d3 Sulfide (B99878) is frequently utilized as an internal standard in quantitative bioanalytical assays, particularly in methods involving liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the non-deuterated Rabeprazole (B1678785) Sulfide, allowing for its distinct separation and detection by mass spectrometry. medchemexpress.comnih.gov This property is essential for accurate quantification of Rabeprazole and its metabolites in biological matrices.

The primary role of an internal standard is to correct for the variability inherent in the analytical process, including extraction efficiency and instrument response. By adding a known amount of Rabeprazole-d3 Sulfide to the sample at the beginning of the analysis, any loss of the analyte during sample preparation or fluctuations in the mass spectrometer's signal will be mirrored by the internal standard. This allows for a more precise and accurate determination of the concentration of the target analyte.

For instance, a highly sensitive ultra-fast LC-MS/MS method for measuring Rabeprazole in human plasma has been developed and validated using ¹³C-D3-Rabeprazole as an internal standard. researchgate.net This method demonstrated linearity over a range of 0.1 ng/mL to 150 ng/mL in human plasma, with intra- and inter-day precision being less than 10%. researchgate.net The use of a stable isotope-labeled internal standard like this compound is a common strategy in developing robust bioanalytical methods for drugs like Rabeprazole, which belong to the challenging sulfabenzimidazole class of compounds. researchgate.net

Table 1: Bioanalytical Method Parameters Using a Deuterated Internal Standard

| Parameter | Value | Reference |

| Internal Standard | ¹³C-D3-Rabeprazole | researchgate.net |

| Analytical Technique | Ultra-fast LC-MS/MS | researchgate.net |

| Matrix | Human Plasma | researchgate.net |

| Linearity Range | 0.1 ng/mL - 150 ng/mL | researchgate.net |

| Lower Limit of Quantification | 0.1 ng/mL | researchgate.net |

| Intra- and Inter-day Precision | < 10% | researchgate.net |

| Accuracy | -3.33% to 10.00% | researchgate.net |

| Recovery | ~70% | researchgate.net |

Elucidating Complex Metabolic Pathways and Kinetic Parameters in Isolated Biological Systems

The use of deuterated compounds like this compound is instrumental in studies aimed at understanding the complex metabolic pathways of Rabeprazole. In isolated biological systems, such as human liver microsomes, the metabolic stability of Rabeprazole has been shown to decrease over time, leading to the formation of Rabeprazole Sulfide (also referred to as thioether rabeprazole) through both nonenzymatic degradation and enzymatic metabolism. nih.gov

Rabeprazole is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. nih.govsandoz.compharmgkb.org However, a significant portion of its metabolism occurs via a non-enzymatic reduction to Rabeprazole Sulfide. pharmgkb.org This thioether metabolite can then be further metabolized. pharmgkb.org Studies using human liver microsomes have demonstrated that Rabeprazole Sulfide can be converted back to Rabeprazole, a reaction mediated by CYP3A4, and is also metabolized by CYP2C19 to desmethyl Rabeprazole Sulfide. pharmgkb.org

The kinetic parameters of these metabolic reactions can be determined in vitro. For example, in human liver microsomes, Rabeprazole metabolism exhibited non-linear kinetics. nih.gov The maximal velocity (Vmax) and the Michaelis-Menten constant (Km) for Rabeprazole metabolism in phosphate (B84403) buffer were determined to be 5.07 µg/mL/h and 10.39 µg/mL, respectively. nih.gov Such studies provide crucial information on the enzymes involved and the rate at which the drug is metabolized, which can be influenced by factors like genetic polymorphisms in CYP2C19. sandoz.com

Fungal biotransformation models are also employed to explore potential metabolic pathways. For instance, screening various filamentous fungi for their ability to metabolize Rabeprazole Sulfide led to the identification of an O-demethylated metabolite produced by Cunninghamella blakesleeana. mdpi.com This highlights the utility of microbial systems in identifying novel metabolites that may also be formed in mammals. mdpi.com

Mechanistic Investigations of Rabeprazole Sulfide Interactions with Cellular Components

Rabeprazole Sulfide, the active metabolite of Rabeprazole, has been the subject of mechanistic studies to understand its interactions with various cellular components, leading to effects such as the inhibition of Helicobacter pylori motility and cytotoxicity in certain cancer cell lines. medchemexpress.commedchemexpress.cn

H. pylori Motility Inhibition

The motility of H. pylori, a bacterium strongly associated with gastritis and peptic ulcers, is crucial for its colonization of the gastric mucosa. nih.gov Research has shown that Rabeprazole and its thioether derivative, Rabeprazole Sulfide, markedly inhibit the motility of H. pylori. nih.gov The inhibitory effect of Rabeprazole Sulfide is significantly more potent than that of the parent drug, Rabeprazole, and other proton pump inhibitors (PPIs) like lansoprazole (B1674482) and omeprazole. nih.gov

The concentrations required to inhibit 50% of H. pylori motility (IC50) highlight this difference in potency. These findings suggest a characteristic inhibitory effect of Rabeprazole and its sulfide metabolite on the motility of spiral-shaped bacteria, which is distinct from their effects on bacterial growth. nih.gov

Table 2: IC50 Values for Inhibition of H. pylori Motility by Proton Pump Inhibitors

| Compound | IC50 (µg/mL) | Reference |

| Rabeprazole Sulfide (RPZ-TH) | 0.25 | nih.gov |

| Rabeprazole (RPZ) | 16 | nih.gov |

| Lansoprazole | 16 | nih.gov |

| Omeprazole | >64 | nih.gov |

Cytotoxicity in Specific Cancer Cell Lines

Rabeprazole has demonstrated antiproliferative effects on several human gastric cancer cell lines, including KATO III, MKN-28, and AGS cells. nih.gov The administration of Rabeprazole was found to reduce the viability of these cell lines, with the effect being most pronounced in MKN-28 cells. nih.gov Furthermore, Rabeprazole induced significant apoptosis (programmed cell death) in AGS gastric cancer cells in a time-dependent manner. nih.gov The proposed mechanism for this anticancer effect involves the inhibition of the ERK1/2 signaling pathway. nih.gov

Studies have also explored the cytotoxic effects of Rabeprazole on other types of cancer cells. For instance, in a study repositioning PPIs as anticancer drugs, lansoprazole, rabeprazole, omeprazole, and pantoprazole (B1678409) were shown to inhibit the proliferation of the pancreatic cancer cell line BxPC-3, with lansoprazole being the most potent. acs.org The mechanism in this context was linked to the inhibition of human fatty acid synthase (FASN), an enzyme overexpressed in many cancers. acs.org

Contribution to Understanding Drug Disposition and Metabolism in Complex Biological Environments, independent of in vivo human trials.

Preclinical studies utilizing this compound and its non-deuterated counterpart contribute significantly to our understanding of drug disposition and metabolism in complex biological environments, without the need for in vivo human trials. These investigations, often conducted in vitro or ex vivo, provide foundational knowledge about how a drug is absorbed, distributed, metabolized, and excreted (ADME).

In vitro systems, such as human liver microsomes, are crucial for studying these metabolic pathways and the enzymes involved. nih.gov Such models allow for the determination of kinetic parameters and the identification of metabolites. nih.gov Furthermore, the influence of pharmaceutical excipients on the metabolic stability of a drug can be assessed in these systems, providing valuable information for formulation development. nih.gov Understanding the roles of drug-metabolizing enzymes and transporters in tissues like the lungs is also critical for developing targeted therapies, such as inhaled medications. mdpi.com These preclinical models are essential for building a comprehensive picture of a drug's behavior in the body, which can inform the design of subsequent clinical trials.

Emerging Research Directions and Methodological Advancements

Development of Novel Analytical Platforms for High-Throughput Analysis of Deuterated Sulfides

The demand for faster and more efficient analysis of deuterated sulfides has spurred the development of novel analytical platforms. High-throughput screening (HTS) is a powerful technique that accelerates the discovery and development of new materials by performing numerous synthesis and characterization processes in parallel. mdpi.com Microfluidic platforms, in particular, have gained significant attention as they can dramatically increase throughput and reduce the consumption of reagents by several orders of magnitude compared to traditional robotic dispensers and microplates. mdpi.com

Recent advancements in laboratory automation and analytical technology have made HTS workflows even more efficient, requiring less material and human intervention. acs.org For instance, ultra-high-performance liquid chromatography (UPLC) systems have drastically reduced analysis time for a 96-well plate to as little as 16-18 hours, a significant improvement for collecting high-quality data. acs.org Furthermore, the development of automated synthetic platforms allows for the screening of over 1500 reactions within 24 hours under various conditions, featuring real-time analysis and efficient mixing. mdpi.com These platforms are crucial for the rapid characterization of chemical systems, which is essential for process development and operation. acs.org

A robust and versatile mass spectrometry platform has been developed for the comprehensive assessment of the thiol redox metabolome, which is relevant to the analysis of sulfide (B99878) compounds. uea.ac.uk This platform, utilizing ultrahigh-performance liquid chromatography combined with electrospray-ionization tandem mass spectrometry, allows for the simultaneous measurement of multiple analytes in complex biological matrices with a total assay run time of less than 10 minutes, enabling high-throughput analysis. uea.ac.uk

Application of Deuterated Sulfides in Advanced In Vitro Imaging Techniques for Metabolic Tracing

Deuterated compounds are increasingly being used in advanced imaging techniques to trace metabolic pathways. Deuterium (B1214612) Metabolic Imaging (DMI) has emerged as a promising non-invasive technique for studying metabolism in vivo. nih.gov This method involves the administration of a substrate labeled with deuterium, a stable isotope of hydrogen, and observing its metabolic fate. mdpi.com DMI allows for the investigation of multiple metabolic processes in both healthy and diseased states. mdpi.com

The low natural abundance of deuterium (0.01%) means that the administration of a deuterium-enriched substrate and its metabolic products can be detected with minimal background signal. mdpi.com When performed alongside conventional proton (¹H) imaging for anatomical localization, DMI provides valuable insights into the spatial biochemistry of living tissue. mdpi.com

Recent developments have seen the application of DMI in oncology to visualize and understand the metabolic processes of cancer, which holds significant clinical value for diagnosis and treatment assessment. nih.govresearchgate.net For example, DMI can monitor the conversion of ²H-pyruvate to ²H-lactate during glycolysis, providing insights into the metabolic flux in tumors. nih.govresearchgate.net It can also be used to evaluate tumor cell death by tracking the metabolism of ²H-fumaric acid to ²H-malic acid. nih.govresearchgate.net

Furthermore, a new technique called Spectral TRacing of DEuterium isotope (STRIDE) microscopy has been developed. springernature.com By combining heavy water (D₂O) probing and stimulated Raman scattering (SRS) microscopy, it is possible to visualize metabolic dynamics in living cells and animals. springernature.com This technique can distinguish various types of glucose-derived macromolecules, offering a more complete picture of glucose metabolism. springernature.com

Computational Modeling and Simulation of Rabeprazole (B1678785) Sulfide Biotransformation and Enzyme-Substrate Interactions

Computational modeling and simulation are powerful tools for understanding the biotransformation of drugs like rabeprazole and the interaction of their metabolites with enzymes. The biotransformation of rabeprazole sulfide has been studied using microbial models, which can serve as in vitro systems analogous to mammalian drug metabolism. mdpi.com For instance, the fungus Cunninghamella blakesleeana has been shown to metabolize rabeprazole sulfide, primarily through an O-demethylation reaction. mdpi.com

The biotransformation process can be optimized by investigating various factors such as the initial pH of the culture media, culture time, and substrate concentration. mdpi.com In one study, an orthogonal optimization process was used to achieve a transformation rate of 72.4% for rabeprazole sulfide. mdpi.com It is speculated that the O-demethylation of rabeprazole sulfide is not a single-step process and may involve intermediate products. mdpi.com

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are increasingly used to study enzyme-substrate interactions. nih.gov These methods can provide insights into the mechanisms of drug interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net Rabeprazole itself is metabolized by CYP3A4 and CYP2C19. researchgate.net Interestingly, its primary metabolite, rabeprazole sulfide (also referred to as rabeprazole thioether), is formed through a largely non-enzymatic pathway, which is thought to contribute to rabeprazole having fewer drug interactions compared to other proton pump inhibitors. researchgate.net However, studies have shown that this thioether product can inhibit several major P450 enzymes. researchgate.net

Q & A

Q. How can isotopic interference be mitigated when analyzing this compound in complex biological matrices?

- Methodological Answer : Employ differential centrifugation to separate cellular debris and reduce matrix complexity. Use stable isotope dilution assays (SIDA) with a deuterated internal standard (e.g., Rabeprazole-d6) to correct for ion suppression/enhancement in MS. Validate specificity via blank matrix spikes and cross-check against USP reference standards for sulfoxide derivatives . Statistical outliers in recovery rates (>20% deviation) should trigger re-analysis .

Q. What experimental designs address contradictions in deuterium isotope effects on this compound’s metabolic half-life?

- Methodological Answer : Conduct crossover studies comparing deuterated vs. non-deuterated forms in identical metabolic conditions. Use paired t-tests to evaluate differences in t½, with significance thresholds set at p < 0.05. If contradictory results arise (e.g., increased vs. decreased t½ in replicate trials), assess confounding factors like pH-dependent sulfide speciation (H2S vs. HS⁻) or batch variability in deuterated reagents . Replicate experiments under blinded conditions to minimize bias .

Q. How should researchers validate the isotopic purity of this compound in synthetic batches?

- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H) to confirm deuterium incorporation at specified positions. Use LC-MS with high-resolution mass accuracy (<5 ppm) to detect impurities (e.g., non-deuterated analogs). Report isotopic purity as ≥98% with supporting data from orthogonal methods (e.g., elemental analysis). Reference USP monographs for sulfoxide-related compounds to align validation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.